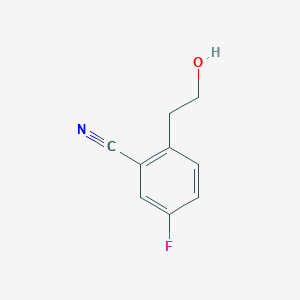
5-Fluoro-2-(2-hydroxyethyl)benzonitrile
Overview
Description
5-Fluoro-2-(2-hydroxyethyl)benzonitrile: is an organic compound with the molecular formula C9H8FNO and a molecular weight of 165.16 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyethyl group, and a nitrile group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Green Synthesis: One of the methods for synthesizing benzonitrile derivatives involves the use of ionic liquids as recycling agents. For instance, the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is a well-known method. In this process, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt is used as an alternative to hydroxylamine hydrochloride, eliminating the need for metal salt catalysts .
-
Classical Methods: Traditional methods for synthesizing benzonitrile derivatives include the cyanation of benzene halides, toluene halides, and ammonia reactions. Other methods involve the ammoxidation of toluene, ammonia, and air, as well as the reaction of benzoic acid with urea .
Industrial Production Methods:
Industrial production of 5-Fluoro-2-(2-hydroxyethyl)benzonitrile typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing yield and purity. The use of green chemistry principles, such as ionic liquids, is becoming more prevalent in industrial settings to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group in 5-Fluoro-2-(2-hydroxyethyl)benzonitrile can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry:
5-Fluoro-2-(2-hydroxyethyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine:
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-hydroxyethyl)benzonitrile depends on its specific application. In chemical reactions, the presence of the fluorine atom can influence the reactivity and selectivity of the compound. The hydroxyethyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules .
Comparison with Similar Compounds
- 2-Fluoro-5-(2-hydroxyethyl)benzonitrile
- 4-Fluoro-2-(2-hydroxyethyl)benzonitrile
- 5-Chloro-2-(2-hydroxyethyl)benzonitrile
Comparison:
- Fluorine Substitution: The position of the fluorine atom on the benzene ring can significantly affect the compound’s reactivity and biological activity. For example, 5-Fluoro-2-(2-hydroxyethyl)benzonitrile may exhibit different reactivity compared to 2-Fluoro-5-(2-hydroxyethyl)benzonitrile due to electronic effects.
- Chlorine vs. Fluorine: Substituting fluorine with chlorine (as in 5-Chloro-2-(2-hydroxyethyl)benzonitrile) can lead to differences in reactivity and stability due to the larger atomic size and different electronegativity of chlorine.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in organic synthesis. The use of green chemistry principles in its synthesis highlights the importance of sustainable practices in chemical production.
Properties
IUPAC Name |
5-fluoro-2-(2-hydroxyethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-9-2-1-7(3-4-12)8(5-9)6-11/h1-2,5,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPRNMUXUKHYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


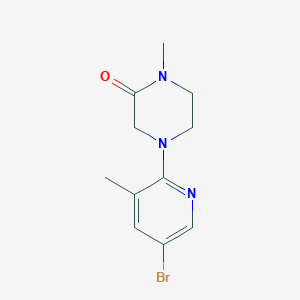
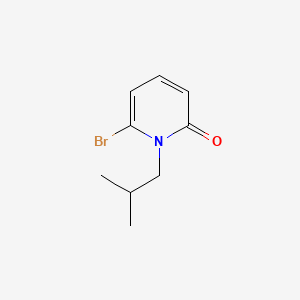
![1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine](/img/structure/B1411799.png)


![tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1411802.png)
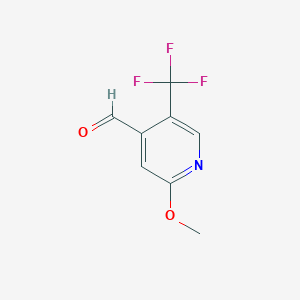

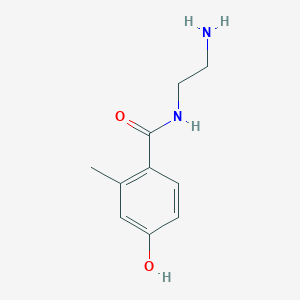
![2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B1411806.png)
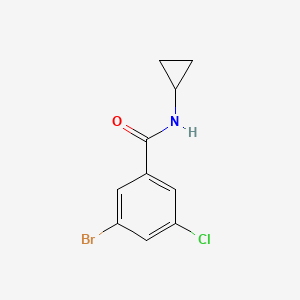
![tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate](/img/structure/B1411810.png)


